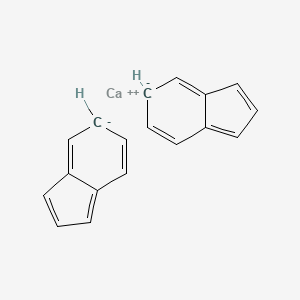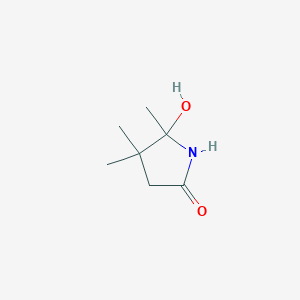
5-Diethylaminomethyl-4-phenyl-1,2,5-trimethyl-4-piperidinol, benzoate, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Diethylaminomethyl-4-phenyl-1,2,5-trimethyl-4-piperidinol, benzoate, dihydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a piperidinol core with multiple substituents, making it a subject of interest in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Diethylaminomethyl-4-phenyl-1,2,5-trimethyl-4-piperidinol, benzoate, dihydrochloride typically involves multiple steps, starting with the preparation of the piperidinol core. This core is synthesized through a series of reactions, including alkylation, reduction, and cyclization. The final product is obtained by reacting the piperidinol core with benzoic acid and diethylamine under controlled conditions to form the benzoate and dihydrochloride salts .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of temperature, pressure, and pH to achieve the desired product. The final compound is purified through crystallization and recrystallization techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
5-Diethylaminomethyl-4-phenyl-1,2,5-trimethyl-4-piperidinol, benzoate, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, alcohols, and substituted piperidinols .
Scientific Research Applications
5-Diethylaminomethyl-4-phenyl-1,2,5-trimethyl-4-piperidinol, benzoate, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Mechanism of Action
The mechanism of action of 5-Diethylaminomethyl-4-phenyl-1,2,5-trimethyl-4-piperidinol, benzoate, dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Diethylaminomethyl-4-phenyl-1,2,5-trimethyl-4-piperidinol, benzoate, dihydrochloride include:
- 1,2,5-Trimethyl-4-phenyl-4-piperidinol
- 5-Diethylaminomethyl-4-phenyl-1,2,5-trimethyl-4-piperidinol
- 4-Phenyl-1,2,5-trimethyl-4-piperidinol
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable in research and industrial applications where these properties are desired .
Properties
CAS No. |
28082-90-8 |
|---|---|
Molecular Formula |
C26H38Cl2N2O2 |
Molecular Weight |
481.5 g/mol |
IUPAC Name |
[5-(diethylaminomethyl)-1,2,5-trimethyl-4-phenylpiperidin-4-yl] benzoate;dihydrochloride |
InChI |
InChI=1S/C26H36N2O2.2ClH/c1-6-28(7-2)20-25(4)19-27(5)21(3)18-26(25,23-16-12-9-13-17-23)30-24(29)22-14-10-8-11-15-22;;/h8-17,21H,6-7,18-20H2,1-5H3;2*1H |
InChI Key |
WUNVKMRLOJHSBO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1(CN(C(CC1(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)C)C)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethanol, 2,2'-[(3-methylphenyl)imino]bis-, dibenzoate (ester)](/img/structure/B14680123.png)


![2,2'-Methylenebis[3-(prop-2-en-1-yl)phenol]](/img/structure/B14680157.png)



![N-[4-[3-(4-nitrophenyl)-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B14680180.png)



